molecular formula C18H15NO2S B078275 Benzenesulfonamide, N-4-biphenylyl- CAS No. 13607-48-2

Benzenesulfonamide, N-4-biphenylyl-

Cat. No. B078275
CAS RN: 13607-48-2
M. Wt: 309.4 g/mol
InChI Key: JMNQYDKGYHLAMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenesulfonamide, N-4-biphenylyl- is a chemical compound that belongs to the class of sulfonamide compounds. It has been extensively studied for its various applications in scientific research.

Mechanism Of Action

The mechanism of action of Benzenesulfonamide, N-4-biphenylyl- involves the binding of the compound to the active site of carbonic anhydrase. This binding prevents the binding of the substrate to the enzyme, thereby inhibiting its activity. The inhibition of carbonic anhydrase activity results in a decrease in the production of bicarbonate ions, which are important for the regulation of acid-base balance.

Biochemical And Physiological Effects

The biochemical and physiological effects of Benzenesulfonamide, N-4-biphenylyl- are related to the inhibition of carbonic anhydrase activity. This inhibition results in a decrease in the production of bicarbonate ions, which can lead to acidosis. The compound has also been shown to have anti-inflammatory and anti-tumor properties, which are related to its ability to inhibit carbonic anhydrase activity.

Advantages And Limitations For Lab Experiments

The advantages of using Benzenesulfonamide, N-4-biphenylyl- in lab experiments include its high potency, specificity, and ease of synthesis. The compound is also stable under normal laboratory conditions, making it easy to handle and store. However, the limitations of using Benzenesulfonamide, N-4-biphenylyl- include its potential toxicity and the need for caution when handling the compound.

Future Directions

The future directions for the use of Benzenesulfonamide, N-4-biphenylyl- in scientific research include its potential application as a therapeutic agent for various diseases, including cancer, glaucoma, and epilepsy. The compound has also been shown to have potential as a diagnostic tool for the detection of carbonic anhydrase activity in various tissues. Further research is needed to explore the full potential of Benzenesulfonamide, N-4-biphenylyl- in these areas.
Conclusion:
In conclusion, Benzenesulfonamide, N-4-biphenylyl- is a compound that has been extensively studied for its various applications in scientific research. Its ability to inhibit carbonic anhydrase activity has been used to study the role of this enzyme in various physiological processes. The compound has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent for various diseases. Further research is needed to explore the full potential of Benzenesulfonamide, N-4-biphenylyl- in these areas.

Synthesis Methods

The synthesis of Benzenesulfonamide, N-4-biphenylyl- involves the reaction of biphenyl-4-amine with benzenesulfonyl chloride in the presence of a base. The reaction takes place under mild conditions and yields the desired product in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

Benzenesulfonamide, N-4-biphenylyl- has been used extensively in scientific research for various applications. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. This inhibition has been used to study the role of carbonic anhydrase in various physiological processes, including respiration, renal function, and acid-base balance.

properties

CAS RN

13607-48-2

Product Name

Benzenesulfonamide, N-4-biphenylyl-

Molecular Formula

C18H15NO2S

Molecular Weight

309.4 g/mol

IUPAC Name

N-(4-phenylphenyl)benzenesulfonamide

InChI

InChI=1S/C18H15NO2S/c20-22(21,18-9-5-2-6-10-18)19-17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1-14,19H

InChI Key

JMNQYDKGYHLAMY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3

Other CAS RN

13607-48-2

synonyms

N-4-Biphenylylbenzenesulfonamide

Origin of Product

United States

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